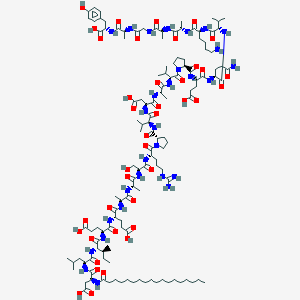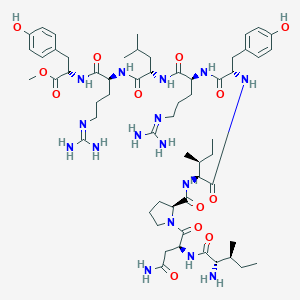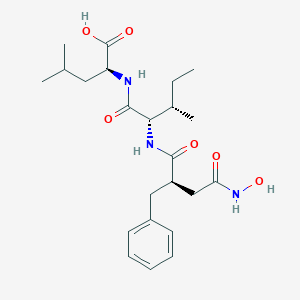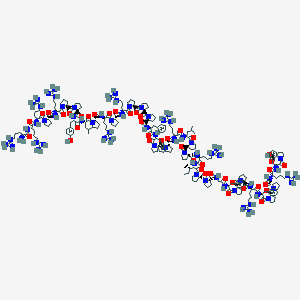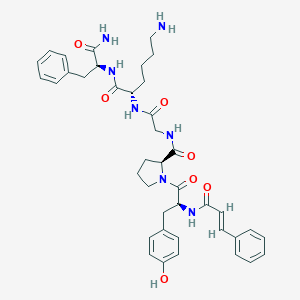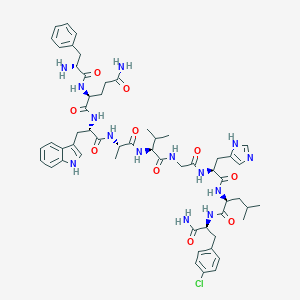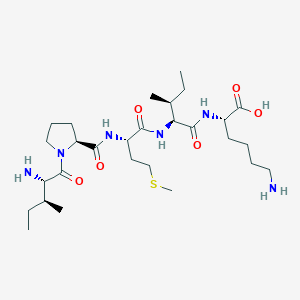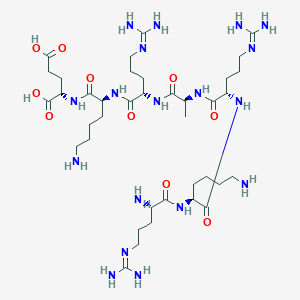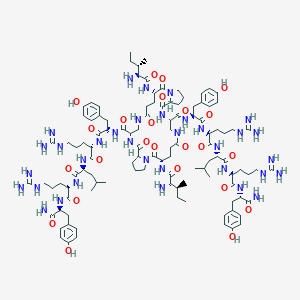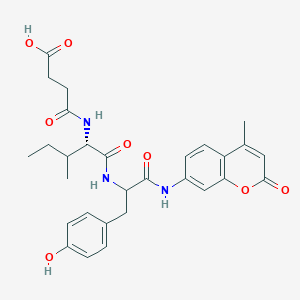
Suc-Leu-Tyr-AMC
Overview
Description
Suc-Leu-Tyr-AMC, also known as N-(3-carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide, is a fluorogenic substrate used primarily in biochemical research. It is a substrate for calpain I and II, as well as papain, which are cysteine proteases. This compound is utilized to measure the chymotrypsin-like peptidase activity of the 20S proteasome .
Mechanism of Action
Target of Action
Suc-Leu-Tyr-AMC, also known as Suc-LY-AMC, is a fluorogenic peptide substrate primarily targeted towards µ-calpain and m-calpain . These are calcium-dependent cysteine proteases that play crucial roles in cellular processes such as cell migration, cell cycle progression, and apoptosis .
Mode of Action
The compound interacts with its targets (µ-calpain and m-calpain) through a process known as proteolytic hydrolysis . This interaction results in the release of a highly fluorescent moiety, 7-amino-4-methylcoumarin (AMC), from the this compound compound . The fluorescence of AMC can be monitored to quantify the enzymatic activity of the calpains .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving µ-calpain and m-calpain. These proteases are involved in the regulation of cytoskeletal remodeling, signal transduction pathways, and apoptosis . The downstream effects of these pathways can influence various cellular processes, including cell migration, cell cycle progression, and programmed cell death .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, dmso, and dimethyl formamide (dmf) , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal. This signal is produced when the compound is hydrolyzed by µ-calpain and m-calpain, releasing the fluorescent AMC . This fluorescence can be used as a measure of the enzymatic activity of the calpains, providing a useful tool for studying these enzymes in a biological context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic activity of calpains, and thus the effectiveness of this compound as a substrate, is dependent on calcium levels . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
Suc-Leu-Tyr-AMC plays a significant role in biochemical reactions. It interacts with enzymes such as calpain I and II, and papain, another cysteine protease . The nature of these interactions involves the hydrolysis of this compound by these enzymes, releasing a highly fluorescent 7-amino-4-methylcoumarin (AMC) part .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by serving as a substrate for proteasomal enzymatic activity. This activity is crucial for the degradation of intracellular proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its cleavage by specific enzymes. For instance, calpain I and II hydrolyze this compound, releasing the AMC part . This process is crucial for the measurement of the chymotrypsin-like peptidase activity of the 20S proteasome .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as calpain I and II, and papain, which are crucial components of these pathways .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the location of the enzymes it interacts with. As a substrate for proteasomal enzymatic activity, it may be localized to the proteasome, which is present in the nucleus and the cytoplasm of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Leu-Tyr-AMC involves the coupling of N-succinyl-L-leucine and L-tyrosine with 7-amino-4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Suc-Leu-Tyr-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptidyl-7-amino bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety .
Common Reagents and Conditions
Reagents: Proteases such as calpain I, calpain II, and papain.
Conditions: The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Major Products
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and is used to quantify protease activity .
Scientific Research Applications
Suc-Leu-Tyr-AMC is widely used in scientific research due to its properties as a fluorogenic substrate. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Suc-Leu-Leu-Val-Tyr-AMC: Another fluorogenic substrate used for similar applications but with a different peptide sequence.
Cbz-Leu-Leu-Leu-AMC: A substrate for proteasome activity assays with a different protecting group.
Uniqueness
Suc-Leu-Tyr-AMC is unique due to its specific peptide sequence and its ability to serve as a substrate for multiple proteases. Its high sensitivity and specificity make it a valuable tool in biochemical and medical research .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O8/c1-16(2)12-22(31-25(34)10-11-26(35)36)29(39)32-23(14-18-4-7-20(33)8-5-18)28(38)30-19-6-9-21-17(3)13-27(37)40-24(21)15-19/h4-9,13,15-16,22-23,33H,10-12,14H2,1-3H3,(H,30,38)(H,31,34)(H,32,39)(H,35,36)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYLNECMTVNMSO-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94367-20-1 | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94367-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions "Suc-LY-AMC" and "Suc-Leu-Tyr-AMC" interchangeably. Are these the same compound?
A1: Yes, "Suc-LY-AMC" and "this compound" both refer to the same compound: N-succinyl-Leu-Tyr-7-amidomethylcoumarin. "LY" is a shorthand notation for the amino acids Leucine (L) and Tyrosine (Y) within the peptide sequence.
Q2: The papers discuss a bacterial protease called ClpP. How is Suc-LY-AMC used to study ClpP?
A3: ClpP is a protease found in bacteria, and its activity can be modulated by various factors. Suc-LY-AMC has been used as a tool to measure the activity of ClpP under different conditions. For example, researchers have used Suc-LY-AMC to study how the binding of small molecules, such as acyldepsipeptide antibiotics (ADEPs), affects ClpP activity. [, ] By measuring the rate of Suc-LY-AMC cleavage in the presence and absence of these molecules, researchers can gain insights into the mechanism of ClpP regulation.
Q3: One of the papers focuses on tamarixetin, a flavonoid compound, and its interaction with ClpP. What role does Suc-LY-AMC play in this research?
A4: The study investigating tamarixetin utilized Suc-LY-AMC to assess the compound's inhibitory effect on the ClpP protease. [] By measuring the rate of Suc-LY-AMC cleavage in the presence of varying concentrations of tamarixetin, researchers were able to determine the IC50 value, a measure of the compound's potency in inhibiting ClpP activity. This study identified tamarixetin as a potential inhibitor of ClpP, suggesting its potential as a starting point for developing new antibacterial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


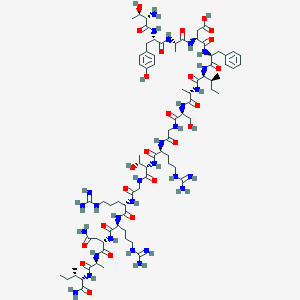
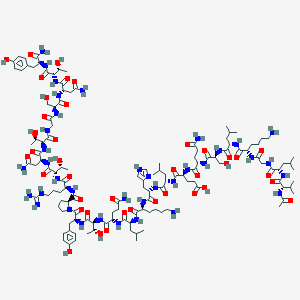
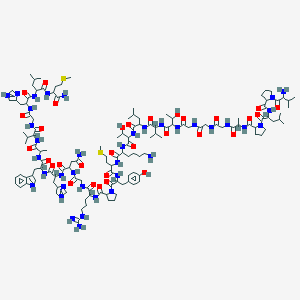
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)
